(2-Bromophenyl)(2,2-diethoxyethyl)sulfane (2-Bromophenyl)(2,2-diethoxyethyl)sulfane
Brand Name: Vulcanchem
CAS No.: 137105-52-3
VCID: VC21248257
InChI: InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3
SMILES: CCOC(CSC1=CC=CC=C1Br)OCC
Molecular Formula: C12H17BrO2S
Molecular Weight: 305.23 g/mol

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane

CAS No.: 137105-52-3

Cat. No.: VC21248257

Molecular Formula: C12H17BrO2S

Molecular Weight: 305.23 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane - 137105-52-3

Specification

CAS No. 137105-52-3
Molecular Formula C12H17BrO2S
Molecular Weight 305.23 g/mol
IUPAC Name 1-bromo-2-(2,2-diethoxyethylsulfanyl)benzene
Standard InChI InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3
Standard InChI Key SDZIZUSDBKSUJL-UHFFFAOYSA-N
SMILES CCOC(CSC1=CC=CC=C1Br)OCC
Canonical SMILES CCOC(CSC1=CC=CC=C1Br)OCC

Introduction

Chemical Identity and Structural Characteristics

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane is an organic compound identified by CAS number 137105-52-3. The compound features a bromine atom and a sulfanyl group attached to a benzene ring, with a diethoxyethyl substituent contributing to its unique chemical properties . The molecular structure consists of a 2-bromophenyl group connected to a 2,2-diethoxyethyl moiety through a sulfur atom, creating a molecule with multiple functional groups that can participate in various chemical transformations.

Basic Chemical Information

The compound is characterized by several important chemical identifiers and properties as outlined in the table below:

ParameterValue
CAS Number137105-52-3
Molecular FormulaC₁₂H₁₇BrO₂S
Molecular Weight305.23 g/mol
IUPAC Name(2-Bromophenyl)(2,2-diethoxyethyl)sulfane
Alternative Names1-Bromo-2-(2,2-diethoxyethylsulfanyl)benzene
AppearanceNot specified in available data
Boiling PointApproximately 336.5°C at 760 mmHg

The structural arrangement of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane features several reactive sites, including the bromine atom which serves as a potential leaving group in nucleophilic substitution reactions, the sulfanyl group that can react with electrophiles, and the acetal functionality in the diethoxyethyl moiety that can undergo hydrolysis under acidic conditions .

Structural Features and Reactivity

The structure of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane contains several key functional elements that determine its chemical behavior. The bromine atom at the ortho position of the benzene ring introduces electronic effects that influence the reactivity of the aromatic system . The sulfur linkage provides opportunities for oxidation to sulfoxides or sulfones, while the acetal function (diethoxyethyl group) offers potential for conversion to aldehyde under appropriate conditions.

The diethoxy groups enhance the compound's solubility in organic solvents, which is beneficial for various synthetic applications . The presence of these multiple functional groups makes (2-Bromophenyl)(2,2-diethoxyethyl)sulfane a versatile building block for the synthesis of more complex molecules.

SupplierReference CodePurityPackage SizeDelivery Time
Supplier 1IN-DA007ZTH97%Undefined sizeMon 21 Apr 25
Supplier 210-F32287395.0%1g, 5gFri 02 May 25
Supplier 33D-MFA10552Min. 95%N/ADiscontinued
GlpBioGF53399Not specifiedSample solution at 25 μL, 10mMNot specified
MySkinRecipes8577897%Not specifiedNot specified

The availability of different packaging sizes allows researchers to purchase quantities appropriate for their specific experimental needs, from small-scale screening to larger synthetic applications.

Solution Preparation and Laboratory Use

The practical application of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane in laboratory settings often requires preparation of stock solutions at specific concentrations. Information available suggests several concentration options depending on the intended use.

Stock Solution Preparation

The following table provides guidance for preparing stock solutions of different concentrations from various amounts of the compound:

ConcentrationFrom 1 mgFrom 5 mgFrom 10 mg
1 mM3.2762 mL16.3811 mL32.7622 mL
5 mM0.6552 mL3.2762 mL6.5524 mL
10 mM0.3276 mL1.6381 mL3.2762 mL

Values represent solvent volume needed to achieve the specified concentration

When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility properties. To avoid degradation from repeated freeze-thaw cycles, solutions should be stored in separate aliquots .

Shipping Conditions

For laboratory supply, shipping conditions may vary depending on the quantity ordered:

  • Evaluation sample solutions are typically shipped with blue ice

  • Larger quantities may be shipped at room temperature or with blue ice upon request

These shipping considerations are important for maintaining the integrity of the compound during transit, particularly for temperature-sensitive research applications.

Structural Isomers and Related Compounds

It is important to note that (2-Bromophenyl)(2,2-diethoxyethyl)sulfane has structural isomers that differ in the position of substituents on the benzene ring.

Position Isomers

One identified isomer is (3-Bromophenyl)(2,2-diethoxyethyl)sulfane (CAS: 17347-29-4), where the bromine atom is at position 3 rather than position 2 on the benzene ring . This positional difference can significantly impact the compound's properties and reactivity:

IsomerCAS NumberStructural Difference
(2-Bromophenyl)(2,2-diethoxyethyl)sulfane137105-52-3Bromine at position 2 (ortho)
(3-Bromophenyl)(2,2-diethoxyethyl)sulfane17347-29-4Bromine at position 3 (meta)

The position of the bromine atom affects the electronic distribution within the molecule, potentially altering its reactivity patterns and physical properties. The ortho-bromo derivative (position 2) may experience different steric effects compared to the meta-bromo derivative (position 3), which could influence reaction outcomes in synthetic applications.

Alternative Names and Identifiers

The compound is known by several alternative names in chemical databases and supplier catalogs:

  • 1-Bromo-2-(2,2-diethoxyethylsulfanyl)benzene

  • Benzene, 1-bromo-2-[(2,2-diethoxyethyl)thio]-

These alternative nomenclatures reflect different approaches to naming the same chemical structure while maintaining the essential structural components in the name.

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